N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy group linked to an acetamide core and a hydroxyethyl-furan-3-yl substituent. The molecule’s key features include:
- 2-Methylphenoxy moiety: A common substituent in bioactive molecules, often influencing lipophilicity and receptor binding .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-4-2-3-5-14(11)20-10-15(18)16-8-13(17)12-6-7-19-9-12/h2-7,9,13,17H,8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHVCRIAOFNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Compounds where the hydroxyethyl group is replaced by other nucleophiles.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural similarities with the target molecule:
Key Observations :
- The hydroxyethyl-furan-3-yl group in the target compound likely increases hydrophilicity compared to chlorophenyl (logP 4.12) or methoxyphenoxy derivatives .
- Compounds with hydroxyl groups (e.g., 31) exhibit lower yields (54%) compared to non-polar analogs (e.g., 82% for compound 30 in ), suggesting steric or solubility challenges during synthesis .
Pharmacological Activity
While the target compound’s biological data are absent in the evidence, analogs provide insights:
- Anticancer Activity: Compound 7d (2-(2-fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide) shows potent cytotoxicity (IC50 = 1.8 µM against Caco-2 cells) . The 2-methylphenoxy group in the target molecule may similarly enhance cytotoxicity, though substitution patterns (e.g., fluorophenoxy vs. methylphenoxy) could alter potency.
- Receptor Agonism: Pyridazinone acetamides (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, activating calcium mobilization in neutrophils . The hydroxyethyl-furan substituent in the target compound may confer distinct receptor-binding properties.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring and a phenoxy group, contributing to its unique chemical properties. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems.
- Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage to cells.
- Efficacy : In vitro studies using the DPPH assay demonstrated that the compound effectively reduces DPPH radicals, indicating strong antioxidant activity.
Antimicrobial Activity
The antimicrobial effects of the compound have been evaluated against various bacterial strains.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicate that the compound possesses a notable inhibitory effect, particularly against yeast strains, suggesting potential use as an antifungal agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
- Efficacy : In vivo studies demonstrated a reduction in paw edema in rat models, indicating significant anti-inflammatory effects.
Study 1: Antioxidant Efficacy
A study conducted to evaluate the antioxidant capacity of this compound used various assays including ABTS and FRAP. Results showed that the compound had an IC50 value of 25 µM in the ABTS assay, outperforming several standard antioxidants.
Study 2: Antimicrobial Evaluation
In a controlled laboratory setting, the antimicrobial activity was assessed using the broth microdilution method. The compound exhibited effective growth inhibition against both Gram-positive and Gram-negative bacteria, with results supporting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
